Nebivolol hydrochloride
Descripción general
Descripción
Nebivolol hydrochloride is a beta-blocker used to treat high blood pressure and heart failure . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .
Synthesis Analysis
The synthesis of nebivolol involves derivatives of alpha,alpha’ (iminobis (methylene]-bis- (3,4-dihydro-2H-1benzopyran-2-methanol) and the stereochemistry and pharmacological profile of this new class of antihypertensive compounds are described .Molecular Structure Analysis
Nebivolol hydrochloride has a molecular formula of C22H25F2NO4 . The molecular weight is 405.4 g/mol . The structure of nebivolol hydrochloride is complex, with multiple functional groups including a secondary amino group, a secondary alcohol, and a diol .Chemical Reactions Analysis
Nebivolol is a highly selective β1-adrenergic receptor antagonist with a pharmacologic profile that differs from those of other drugs in its class. In addition to cardioselectivity mediated via β1 receptor blockade, nebivolol induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via β3 agonism .Physical And Chemical Properties Analysis
Nebivolol hydrochloride has a molecular formula of C22H25F2NO4 and a molecular weight of 405.4 g/mol . It is an organofluorine compound, a secondary amino compound, a secondary alcohol, a diol, and a member of chromanes .Aplicaciones Científicas De Investigación
Hypertension Treatment
Scientific Field
Medical Science, Pharmacology
Application Summary
Nebivolol hydrochloride is a third-generation highly-selective β1-adrenergic receptor antagonist particularly recommended in the treatment of hypertension . It blocks these receptors which reverses the effects of epinephrine, lowering the heart rate and blood pressure .
Methods of Application
Nebivolol hydrochloride is administered orally in tablet form .
Results or Outcomes
The effective control of blood pressure is fundamental in hypertension management, to decrease the risks of hypertension-related pathologies and death .
Improved Oral Bioavailability
Scientific Field
Pharmaceutics
Application Summary
New oral tablets of nebivolol have been developed aiming to improve, by cyclodextrin (CD) complexation, its low solubility/dissolution properties—the main reason behind its poor/variable oral bioavailability .
Methods of Application
Solid drug-SBEβCD systems were prepared by different methods and characterized for solid-state and dissolution properties .
Results or Outcomes
The developed tablets reached the goal, allowing us to achieve 100% dissolved drug at 60 min, compared to 66% and 64% obtained, respectively, with a reference tablet without CD and a commercial tablet .
Spectrophotometric Estimation
Scientific Field
Analytical Chemistry
Application Summary
Spectrophotometric methods have been developed for the estimation of Nebivolol Hydrochloride HCl in bulk drug and pharmaceutical formulation .
Methods of Application
Method A is a UV Spectrophotometric method using Dimethylformamide as a solvent in which drug showed maximum absorbance at 282.5 nm .
Results or Outcomes
Beer’s law was obeyed in the concentration range of 10-50 μg/mL with correlation coefficient 0.999 .
Self-Nanoemulsion
Scientific Field
Nanotechnology, Pharmaceutics
Application Summary
This study improved nebivolol dissolution performance, and hence its oral bioavailability by preparation as self-nanoemulsion (SNE) .
Methods of Application
The method involves the preparation of a self-nanoemulsion of nebivolol .
Results or Outcomes
The results of this study are not explicitly mentioned in the source .
Electrochemical Sensor Development
Scientific Field
Electrochemistry
Application Summary
Nebivolol is used in the development of novel electrochemical sensors .
Methods of Application
The method involves the use of nebivolol in the development of an electrochemical sensor .
Results or Outcomes
Nanocrystals Impregnated Films
Application Summary
Clinical efficacy of nebivolol is restricted primarily because of its low aqueous solubility and extensive hepatic metabolism. This study investigated the prospective of enhancing the systemic delivery of nebivolol HCl by formulating nanocrystals impregnated films for the buccal application .
Methods of Application
The method involves the formulation of nanocrystals impregnated films for the buccal application .
Results or Outcomes
Tissue Regeneration
Scientific Field
Biomedical Science, Pharmaceutics
Application Summary
Nebivolol hydrochloride (NVH), a third-generation beta-blocker and NO donor drug, has been evaluated for its synergistic effect with chitosan on tissue regeneration .
Methods of Application
The ionic gelation method was selected for the preparation of NVH-loaded chitosomes using chitosan lactate and sodium tripolyphosphate .
Results or Outcomes
Buccal Application
Results or Outcomes
In vivo data signified rapid absorption (Cmax 24 ng/mL) and higher AUC0-α (~4 00 ng * h/mL) with 2.5 folds improvement in the bioavailability .
Biochemical Changes
Scientific Field
Biochemistry, Pharmacology
Application Summary
In controlled monotherapy trials of hypertensive patients, nebivolol was associated with an increase in BUN, uric acid, triglycerides and a decrease in HDL cholesterol and platelet count .
Methods of Application
The method involves the administration of nebivolol to hypertensive patients and monitoring biochemical changes .
Results or Outcomes
Improved Dissolution Properties
Methods of Application
Equimolar drug–CD solid systems were obtained by cogrinding, kneading and coevaporation .
Results or Outcomes
Treatment of Essential Systemic Arterial Hypertension
Application Summary
Nebivolol has been used for the treatment of essential systemic arterial hypertension .
Methods of Application
The method involves the administration of nebivolol to hypertensive patients and monitoring blood pressure control .
Results or Outcomes
In SBP management, nebivolol was superior to other β-blockers and diuretics and showed no difference in efficacy when compared with angiotensin receptor blockers or calcium channel blockers .
Nanocrystals Impregnated Buccal Film
Application Summary
The supernatant was removed and the nanocrystals were re-dispersed in an aqueous solution of chitosan .
Safety And Hazards
Propiedades
IUPAC Name |
1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEXHQAEWHKGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nebivolol hydrochloride | |
CAS RN |
152520-56-4 | |
Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.